Rhenium--scandium (2/1)
Description
Structure
2D Structure
Properties
CAS No. |
12038-68-5 |
|---|---|
Molecular Formula |
Re2Sc |
Molecular Weight |
417.37 g/mol |
IUPAC Name |
rhenium;scandium |
InChI |
InChI=1S/2Re.Sc |
InChI Key |
JUYWFPZKHYFFHX-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Re].[Re] |
Origin of Product |
United States |
Synthesis Methodologies for Rhenium Scandium 2/1 Compounds
Bulk Synthesis Approaches for Re2Sc
The creation of bulk Re2Sc material primarily relies on high-temperature metallurgical processes designed to ensure homogeneity and the correct stoichiometric phase formation.
Arc-Melting Techniques for Intermetallic Phase Formation
Arc-melting is a prevalent and effective method for synthesizing intermetallic compounds like Re2Sc from elemental precursors. ub.eduspringerprofessional.de The process involves melting precisely weighed quantities of pure rhenium and scandium under a controlled, inert atmosphere to prevent oxidation of the reactive metals. iitk.ac.in
The core of the technique is the generation of a high-temperature electric arc between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper crucible or hearth. iitk.ac.insheffield.ac.uk The chamber is first evacuated to a high vacuum and then backfilled with a high-purity inert gas, typically argon, to a pressure of about 1-1.5 bar. ub.edu The arc rapidly melts the elements, with temperatures capable of exceeding 3000°C. sheffield.ac.uk To ensure a homogenous alloy, the resulting ingot, often called a "button," is typically flipped over and re-melted multiple times. iitk.ac.in Some advanced arc-melting systems are equipped with manipulators to flip the sample without breaking the vacuum and employ electromagnetic stirring to further enhance the homogeneity of the melt. sheffield.ac.uk
Table 1: Key Parameters in Arc-Melting Synthesis
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Atmosphere | Inert gas to prevent oxidation of the melt. | High-purity Argon (Ar) |
| Pressure | Controlled pressure of the inert gas. | ~1-1.5 bar |
| Electrode | Non-consumable, high melting point material. | Thoriated Tungsten |
| Crucible | Water-cooled to prevent contamination from the hearth. | Copper |
| Homogenization | Process to ensure uniform distribution of elements. | Multiple melting/flipping cycles |
Powder Metallurgy Routes for Re-Sc Alloys
Powder metallurgy offers an alternative route for producing Re-Sc alloys. This method involves the consolidation and heating of blended metal powders. The initial step is the preparation of a homogenous mixture of high-purity rhenium and scandium powders in the desired 2:1 atomic ratio. heegermaterials.com
Once blended, the powder mixture is compacted under high pressure in a die to form a "green" compact. This compact, which has low mechanical strength, is then subjected to a high-temperature heat treatment known as sintering. Sintering is performed at a temperature below the melting point of the alloy in a controlled atmosphere. During this process, the powder particles bond together through diffusion, leading to densification and the formation of the final Re2Sc intermetallic alloy. The final density and properties of the material are highly dependent on the characteristics of the initial powders (particle size, shape, and purity) and the sintering parameters (temperature, time, and atmosphere). wikipedia.org The development of next-generation alloys containing high-value elements like rhenium and scandium is often challenging due to material costs, making efficient powder production methods critical. 3dadept.com
High-Temperature Solid-State Synthesis of Rhenium-Scandium Intermetallics
High-temperature solid-state synthesis is a method that relies on atomic diffusion in the solid state to form the desired intermetallic compound. rsc.org In this approach, a thoroughly mixed powder of the constituent elements, rhenium and scandium, is heated for an extended period at a high temperature that is nevertheless below the melting point of any of the components or the final product. researchgate.net
The reaction proceeds as atoms from the individual elemental particles diffuse across the particle boundaries and react to form the new Re2Sc phase. This method can be advantageous for producing materials with a single-phase and good crystalline structure. researchgate.net The process often requires long annealing times to overcome the kinetic barriers for atomic rearrangement and achieve a structurally ordered intermetallic. oaepublish.com The success of the synthesis is governed by factors such as reaction temperature, time, particle size of the precursors, and the atmosphere. For instance, studies on other binary oxide systems have shown that high-temperature solid-state reactions can induce phase transformations and structural modifications. rsc.orgresearchgate.net
Exploratory Methods for Controlled Re2Sc Phase Generation
Exploratory synthesis in materials science aims to discover new compounds, structures, and properties, often by employing novel synthesis techniques. northwestern.edu Predicting the outcome of a solid-state reaction can be difficult, making exploratory synthesis an invaluable tool for discovering new materials. northwestern.edu For expensive or reactive systems like Re-Sc, methods that allow for small-batch, cost-effective production are particularly valuable.
One such advanced method is ultrasonic atomization, which can convert feedstock material into high-quality spherical powders with high efficiency, even for small, experimental batches. 3dadept.com This technique is adept at processing reactive and high-temperature materials and allows researchers to explore innovative compositions that would be prohibitively expensive using conventional large-scale methods. 3dadept.com Another conceptual approach is reactive synthesis, an automated procedure that aims to generate a correct-by-construction material from a temporal logic specification, though its application is still largely in the academic realm. tau.ac.il These exploratory approaches are crucial for expanding the library of known materials and understanding the complex relationships between composition, structure, and properties in systems like Rhenium-Scandium.
Rhenium-Scandium Thin Film Deposition Strategies
For applications in microelectronics and coatings, thin films of Re2Sc are required. Physical Vapor Deposition (PVD) techniques, particularly sputtering, are the primary methods used for this purpose.
Sputtering Techniques (e.g., RF-Magnetron Sputtering, Co-sputtering) for Sc-containing Films
Sputtering is a versatile PVD technique where atoms are ejected from a target material by bombardment with energetic ions from a plasma. mdpi.com These ejected atoms then travel through a vacuum chamber and deposit onto a substrate, forming a thin film.
RF-Magnetron Sputtering is particularly well-suited for depositing a wide range of materials, including alloys and compounds. encyclopedia.pub In this process, a Radio Frequency (RF) power source is used, which is effective for sputtering insulating or dielectric materials as it prevents the buildup of charge on the target surface. semicore.com A magnetic field is applied behind the target to confine the plasma close to the target surface, which increases the ionization efficiency of the sputtering gas (usually Argon) and leads to higher deposition rates at lower pressures. nikalyte.comyoutube.com For depositing a Re2Sc film, a single alloy target with the correct 2:1 stoichiometry would be used.
Co-sputtering is a variation where two or more sputtering sources are used simultaneously to deposit a composite film. aps.org To create a Re2Sc film, one sputtering gun would be fitted with a pure Rhenium target and another with a pure Scandium target. By independently controlling the power applied to each target, the relative deposition rates of the two materials can be precisely adjusted to achieve the desired Re2Sc stoichiometry in the resulting film. This method offers excellent flexibility for tuning the film composition. researchgate.net The growth and microstructure of the deposited film are influenced by several parameters, including substrate temperature, sputtering power, and gas pressure. researchgate.net
Table 2: Comparison of Sputtering Techniques for Re-Sc Film Deposition
| Feature | RF-Magnetron Sputtering | Co-sputtering |
|---|---|---|
| Target(s) | Single Re2Sc alloy target | Separate Rhenium and Scandium targets |
| Composition Control | Determined by target stoichiometry | Highly flexible; controlled by individual target power |
| Process Simplicity | Simpler setup with one source | More complex setup with multiple sources |
| Industrial Application | Attractive for high-volume production due to higher rates with a single target. researchgate.net | Excellent for research and development for compositional studies. |
Atomic Layer Deposition (ALD) Approaches for Rhenium-Based Thin Films
Atomic Layer Deposition (ALD) is a vapor-phase technique renowned for its ability to deposit thin films with exceptional conformity, thickness control at the angstrom level, and uniformity over large areas. This self-limiting growth process relies on sequential, alternating pulses of precursor gases that react with the substrate surface.
The growth of pure rhenium and rhenium nitride thin films via ALD has been successfully demonstrated using different precursor combinations. One established method involves the use of rhenium pentachloride (ReCl5) and ammonia (B1221849) (NH3) as the rhenium source and co-reactant, respectively. helsinki.fi This process has been shown to produce conductive rhenium subnitride films at deposition temperatures between 275 and 375 °C, while pure rhenium metal films are formed at temperatures of 400 °C and above. helsinki.fi
Another successful approach utilizes a halogen-free rhenium precursor, methyltrioxorhenium (CH3ReO3), in combination with 1,1-dimethylhydrazine (B165182) ((CH3)2N2H2) as the reducing agent. rsc.org This method has a defined ALD window between 340 and 350 °C, yielding a growth rate of approximately 0.60 Å per cycle. rsc.org The films grown at 340 °C are initially rhenium nitride (ReN0.14) with low impurity content. rsc.org Subsequent annealing at temperatures of 400 °C or higher can reduce the nitrogen content, resulting in high-purity rhenium metal films. rsc.org
Below is a table summarizing the key parameters for these two ALD processes for rhenium-based films:
| Rhenium Precursor | Co-reactant | Deposition Temperature (°C) | Resulting Film Composition | Growth Rate (Å/cycle) | Reference |
| Rhenium Pentachloride (ReCl5) | Ammonia (NH3) | 275 - 375 | Rhenium Subnitride (ReNx) | Not specified | helsinki.fi |
| Rhenium Pentachloride (ReCl5) | Ammonia (NH3) | ≥ 400 | Rhenium (Re) | Not specified | helsinki.fi |
| Methyltrioxorhenium (CH3ReO3) | 1,1-dimethylhydrazine ((CH3)2N2H2) | 340 - 350 | Rhenium Nitride (ReN0.14) | ~0.60 | rsc.org |
Control of Stoichiometry and Crystal Structure in Re-Sc Thin Film Growth
Achieving a specific stoichiometry, such as the 2-to-1 ratio in a hypothetical Rhenium-Scandium compound, is a critical challenge in thin film synthesis. While direct reports on Re-Sc thin film growth are scarce, the principles of stoichiometry control in other multi-element thin film systems can be extrapolated.
The deposition temperature plays a crucial role in controlling not only the composition but also the crystal structure of the resulting film. As observed in the ALD of rhenium films, lower temperatures can lead to the incorporation of elements from the co-reactants, such as nitrogen from ammonia, while higher temperatures favor the formation of pure metal. helsinki.fi Similarly, the deposition temperature in a potential Re-Sc ALD process would influence the formation of a crystalline alloy versus an amorphous mixture or the formation of distinct phases. Post-deposition annealing is another critical step that can be used to promote the crystallization of the desired alloy phase and to homogenize the composition of the film.
In other thin film deposition techniques like co-sputtering or molecular beam epitaxy (MBE), stoichiometry is typically controlled by adjusting the relative deposition rates of the individual elements. This is achieved by controlling the power supplied to the sputtering targets or the flux of material from the effusion cells. In-situ monitoring techniques, such as quartz crystal microbalances or atomic emission spectroscopy, can be used to provide real-time feedback for precise control over the film's composition.
The choice of substrate can also influence the crystal structure of the deposited film. Epitaxial growth, where the crystal lattice of the film aligns with that of the substrate, can be promoted by selecting a substrate with a similar crystal structure and lattice parameters to the desired Re-Sc alloy phase.
The following table outlines general strategies for controlling stoichiometry and crystal structure in thin film growth, which would be applicable to the synthesis of Re-Sc compounds.
| Parameter | Control Method | Effect on Stoichiometry | Effect on Crystal Structure |
| Precursor Dosing (ALD) | Adjusting the ratio of precursor cycles in a super-cycle. | Directly influences the elemental composition of the film. | Can lead to layered structures or amorphous films if inter-diffusion is limited. |
| Deposition Temperature | Varying the substrate temperature during deposition. | Can affect precursor reactivity and incorporation of impurities. | Influences adatom mobility, promoting crystallinity at higher temperatures. Can determine the phase of the deposited material. |
| Deposition Rate (Sputtering/MBE) | Controlling the power to sputtering targets or flux from effusion cells. | Directly controls the elemental ratio in the film. | Can affect grain size and defect density. |
| Post-Deposition Annealing | Heating the film after deposition. | Can homogenize the composition through diffusion. | Promotes crystallization and can induce phase transformations. |
| Substrate Selection | Choosing a substrate with specific crystallographic orientation and lattice parameters. | Generally does not directly control stoichiometry. | Can induce epitaxial growth and stabilize specific crystal phases. |
Crystallographic Characterization and Phase Relations of Rhenium Scandium 2/1
Crystal Structure Determination of Re₂Sc (e.g., P6₃/mmc type)
The intermetallic compound Re₂Sc is identified as a Laves phase, a common class of intermetallic compounds with an AB₂ stoichiometry. scribd.com Specifically, Re₂Sc crystallizes in the MgZn₂-type structure. scribd.comscispace.comswan.ac.uk This structure belongs to the hexagonal crystal system and is characterized by the space group P6₃/mmc (No. 194). scispace.comswan.ac.uk
The P6₃/mmc space group describes a hexagonal close-packed (hcp) arrangement. In this structure type, the atoms are organized in a specific, highly ordered manner, which dictates the material's fundamental properties. While precise lattice parameters for Re₂Sc are not widely documented in recent literature, its classification as a MgZn₂-type Laves phase provides a definitive framework for its atomic arrangement. The structure can be described as a stacking of atomic layers, with the larger scandium atoms and smaller rhenium atoms occupying distinct crystallographic sites to form a densely packed and stable configuration.
| Phase | Formula | Structure Type | Space Group | Reference |
|---|---|---|---|---|
| Lambda (λ) | Re₂Sc | MgZn₂ | P6₃/mmc | scispace.com, scribd.com |
| Chi (χ) | Re₂₄Sc₅ | α-Mn | I4̅3m | scribd.com |
Phase Equilibria and Stability in the Rhenium-Scandium System
The behavior and stability of the Re₂Sc compound are best understood through the examination of the binary Rhenium-Scandium phase diagram. Early investigations established the key features of this system, identifying the stable phases and their transformation temperatures. scribd.comhimikatus.ru
Binary Re-Sc Phase Diagram Investigations
The Re-Sc phase diagram is characterized by the presence of two intermediate compounds: the Laves phase (Re₂Sc) and a rhenium-rich chi (χ) phase (Re₂₄Sc₅). scribd.com The diagram outlines the equilibrium states of alloys across the entire composition range, from pure scandium to pure rhenium, at various temperatures.
The χ-phase, identified as having an α-Mn type structure, is formed through a peritectic reaction where the liquid phase reacts with the rhenium-based solid solution at a temperature of 2570°C. scribd.com The Re₂Sc Laves phase also features prominently in the diagram, indicating its stability over a specific range of temperatures and compositions. The phase diagram is essential for determining the processing parameters required to obtain a single-phase Re₂Sc material. himikatus.ru
Thermodynamic Stability of the Re₂Sc Phase
The existence of Re₂Sc as a stable compound on the equilibrium phase diagram is a direct testament to its thermodynamic stability. scribd.comhimikatus.ru Phase diagrams graphically represent the lowest Gibbs free energy states for a system at given conditions; therefore, the presence of the Re₂Sc phase indicates it is more stable than a simple mixture of its constituent elements or adjacent phases under those conditions.
Influence of Synthesis Conditions on Phase Formation in Re-Sc System
The formation of phases within the Rhenium-Scandium system is critically dependent on the synthesis conditions, primarily the composition and temperature, as dictated by the phase diagram. The high melting points of both rhenium (3186 °C) and scandium (1541 °C) necessitate high-temperature synthesis methods.
The standard technique for producing such refractory intermetallic alloys is arc-melting of the pure constituent elements in an inert atmosphere, such as argon, to prevent oxidation. Following melting, a homogenization heat treatment (annealing) at a high temperature, but below the solidus line on the phase diagram, is typically required. This allows the atoms to diffuse and arrange themselves into the equilibrium crystal structure, ensuring the formation of the desired Re₂Sc phase and minimizing the presence of other phases or compositional inhomogeneities.
Analysis of Structural Distortions and Superstructure Formations in Re-Sc Intermetallics
A review of the available scientific literature indicates that specific studies on structural distortions or the formation of superstructures within the Re-Sc intermetallic system have not been extensively reported. While such phenomena are of significant interest in materials science for their potential to influence electronic and physical properties, research has primarily focused on establishing the fundamental crystal structure and phase relationships. Laves phases like Re₂Sc are generally considered to be structurally stable, but subtle distortions could theoretically be induced by factors such as non-stoichiometry, pressure, or the introduction of ternary elements. However, dedicated investigations into these possibilities for Re₂Sc are currently lacking.
Crystallographic Defects in Re-Sc Systems and Their Structural Implications
There is a notable absence of specific research in the published literature concerning crystallographic defects, such as dislocations and vacancies, within the Rhenium-Scandium system. The study of these defects is crucial for understanding the mechanical properties and deformation behavior of materials. In intermetallic compounds like Re₂Sc, the ordered nature of the crystal structure means that the formation and movement of defects like dislocations can be complex and energetically costly, often leading to brittleness. Point defects, such as vacancies or anti-site defects (where a Re atom occupies a Sc site, or vice versa), would also have significant implications for the material's properties. Despite their importance, detailed experimental or computational studies on the defect structures in Re₂Sc have not been a focus of reported research to date.
Electronic Structure and Computational Materials Science for Rhenium Scandium 2/1
First-Principles Calculations and Density Functional Theory (DFT) for Re2Sc
First-principles calculations, also known as ab initio methods, are computational techniques that rely on the fundamental laws of quantum mechanics to study the electronic structure and properties of materials without the need for experimental parameters. aps.orgosti.gov At the heart of most modern first-principles calculations for solids is Density Functional Theory (DFT). osti.govscm.com DFT simplifies the complex many-body problem of interacting electrons by focusing on the electron density, a quantity that is much more manageable to compute than the full wavefunction. osti.govscm.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a unique functional of its electron density. scm.com
In practice, the Kohn-Sham equations are solved self-consistently, where electrons are treated as moving in an effective potential that includes the external potential from the atomic nuclei and the effects of electron-electron interactions (Hartree and exchange-correlation). osti.govscm.com The exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is the only part of the theory that needs to be approximated. scm.com Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). arxiv.orgcsu.edu.cn
For an intermetallic compound like Re2Sc, DFT calculations would begin with defining the crystal structure. These calculations can then be used to determine a wide range of properties, including:
Structural Properties: The equilibrium lattice parameters, cell volume, and bulk modulus can be calculated by finding the structure that minimizes the total energy. arxiv.org
Electronic Properties: The electronic band structure, density of states (DOS), and Fermi surface are direct outputs that reveal whether the material is a metal, semiconductor, or insulator. researchgate.net
Mechanical Properties: Elastic constants can be derived from the response of the total energy to lattice strains, providing insight into the material's stiffness, hardness, and ductility or brittleness. csu.edu.cn
While specific DFT studies on Re2Sc are not widely available, research on similar compounds, such as the ultra-incompressible Re2P, demonstrates the power of this approach. For Re2P, DFT calculations have successfully determined its metallic nature, the covalent character of its bonding, and its mechanical stability. csu.edu.cn Similarly, DFT has been employed to investigate the electronic properties and geometries of various rhenium-based metal complexes. semanticscholar.orgresearchgate.netresearchgate.netscirp.org
Band Structure and Fermi Surface Analysis of Re2Sc
The electronic band structure and the Fermi surface are crucial concepts for understanding the electronic behavior of a material. The band structure plots the allowed energy levels (bands) of electrons as a function of their momentum within the Brillouin zone, the fundamental unit of the reciprocal lattice. scm.comyoutube.com The separation between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) determines if a material is a metal (no gap, bands overlap), a semiconductor (small gap), or an insulator (large gap). researchgate.net
The Fermi surface is a surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. youtube.comaps.orgtugraz.at Its shape is determined by the intersection of the Fermi energy with the electronic band structure and is fundamental to understanding a metal's thermal, electrical, magnetic, and optical properties. scm.comaps.org
For Re2Sc, a band structure and Fermi surface analysis would involve the following steps:
DFT Calculation: A self-consistent DFT calculation is performed to obtain the electron energies for a set of k-points throughout the Brillouin zone. scm.com
Band Structure Plot: The energies are plotted along high-symmetry directions in the Brillouin zone to visualize the bands and identify the presence or absence of a band gap.
Fermi Surface Construction: The surface where the electron energy equals the Fermi energy is constructed and visualized. youtube.comtugraz.at The complexity of the Fermi surface, such as the presence of multiple sheets or open orbits, can indicate complex electronic behavior. aps.org
While a calculated band structure for Re2Sc is not available, studies on other rhenium compounds provide valuable insights. For example, calculations for ReO3 show that the Fermi energy lies within the rhenium 5d bands, resulting in a complex Fermi surface with multiple electron sheets. aps.org In contrast, rhenium dichalcogenides like ReS2 and ReSe2 are semiconductors, with some debate on whether their band gaps are direct or indirect. researchgate.netresearchgate.netarxiv.org Given that Re2Sc is an intermetallic compound, it is expected to be metallic, with its Fermi surface likely derived from overlapping rhenium 5d and scandium 3d orbitals. The analysis would reveal the specific bands that cross the Fermi level and contribute to conduction.
Table 1: Illustrative Data from Band Structure and Fermi Surface Analysis
This table provides an example of the kind of data that would be generated from a computational analysis of Re2Sc. The values are hypothetical and for illustrative purposes only.| Property | Predicted Value/Characteristic | Significance |
| Band Gap | 0 eV (Overlapping Bands) | Indicates metallic character. |
| Bands Crossing Fermi Level | Multiple bands | Suggests a complex Fermi surface and multiple charge carriers. |
| Dominant Orbital Character at EF | Re 5d, Sc 3d | Identifies the electrons responsible for conduction and other electronic properties. |
| Fermi Surface Topology | Multiple sheets (e.g., electron and hole pockets) | Influences transport properties like magnetoresistance and conductivity. |
Orbital Contributions and Electronic Hybridization in Re-Sc Compounds
Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which are better suited for forming chemical bonds and explaining molecular geometry. wikipedia.orgkhanacademy.org In solids, particularly intermetallic compounds, hybridization between orbitals of constituent atoms is crucial for understanding the nature of the chemical bonding and the electronic structure. researchgate.netnih.gov
In Re-Sc compounds, the primary interaction would involve the valence orbitals of rhenium (typically 5d and 6s) and scandium (3d and 4s). The extent of hybridization depends on the spatial overlap and energy proximity of these orbitals. A projected density of states (pDOS) calculation is a key tool to analyze these contributions. The pDOS decomposes the total DOS into contributions from different atomic orbitals (s, p, d) of each element, revealing which orbitals are involved in bonding at different energy levels. researchgate.net
A computational study of Re2Sc would likely reveal:
Significant Re 5d - Sc 3d Hybridization: This would be the dominant bonding interaction, forming a broad, shared band of electronic states. The strength of this hybridization would be a key factor in the stability of the compound.
Metallic Bonding: The delocalized nature of the d-orbitals would lead to strong metallic bonding.
Covalent Character: Directional bonding due to the hybridization of d-orbitals would introduce a degree of covalent character, as is common in intermetallics. csu.edu.cn
Studies on related systems support these expectations. For instance, in the Sc2C electride, hybridization between scandium orbitals and interstitial electride electron density is observed. researchgate.net Furthermore, a study on transition-metal-boron intermetallics, including a rhenium-boron compound, highlighted the importance of strong d-sp orbital hybridization for their catalytic properties. nih.gov This indicates that the d-orbitals of rhenium are highly disposed to hybridize with the orbitals of neighboring atoms.
Table 2: Expected Orbital Hybridization in Re2Sc
| Interacting Orbitals | Type of Hybridization | Expected Contribution to Bonding |
| Re 5d - Sc 3d | d-d | Strong, primary contribution to cohesive energy and metallic bonding. |
| Re 6s - Sc 4s | s-s | Contributes to delocalized metallic bonding. |
| Re 5d - Sc 4s/4p | d-s/p | Secondary contribution, influencing the detailed shape of the density of states. |
Electron-Phonon Coupling Mechanisms in Rhenium-Scandium Systems
Electron-phonon coupling (EPC) is the interaction between electrons and phonons (quantized lattice vibrations). nih.govarxiv.org This interaction is fundamental to understanding several material properties, most notably conventional superconductivity, where it provides the attractive "glue" that binds electrons into Cooper pairs. nih.govarxiv.org The strength of the EPC can be quantified by the electron-phonon coupling constant, λ.
The mechanism involves an electron moving through the crystal lattice, distorting it and creating a phonon. A second electron is then attracted to this localized lattice distortion, leading to an effective attractive interaction between the two electrons. arxiv.org The strength of this coupling depends on several factors, including the electronic density of states at the Fermi level and the phonon frequencies.
For a potential superconductor like Re2Sc, a theoretical investigation of EPC would involve:
Phonon Dispersion Calculation: Using methods like Density Functional Perturbation Theory (DFPT), the phonon frequencies and vibrational modes of the crystal are calculated. arxiv.org
EPC Calculation: The interaction strength between specific electronic states at the Fermi surface and these phonon modes is computed. aps.org
Superconducting Properties: Using the calculated EPC spectrum (the Eliashberg function), the superconducting transition temperature (Tc) can be estimated.
Theoretical Predictions of Novel Rhenium-Scandium Phases and Their Electronic Properties
Computational materials science offers powerful tools for the theoretical prediction of new, stable, or metastable crystalline phases that have not yet been synthesized experimentally. rsc.org These predictive methods often combine first-principles energy calculations with algorithms for crystal structure prediction. The goal is to explore the energy landscape of a given chemical system (like Re-Sc) to identify new structures with potentially interesting properties.
The primary methodologies include:
Evolutionary Algorithms: These methods mimic natural selection, where a population of candidate crystal structures "evolves" through operations like mutation and heredity, with the total energy calculated by DFT serving as the fitness criterion.
Random Structure Searching: This involves generating a large number of random crystal structures and relaxing them to the nearest local energy minimum using DFT.
A theoretical search for novel Re-Sc phases could uncover new intermetallic compounds beyond the known Re2Sc stoichiometry. For each predicted stable phase, its electronic properties would be calculated to assess its potential. For example, a search might target the discovery of:
New Superconductors: Phases with a high density of states at the Fermi level and strong electron-phonon coupling.
Topological Materials: Structures whose band structures exhibit non-trivial topological features.
Ultra-Hard Materials: Phases with high bulk and shear moduli, indicating exceptional mechanical strength.
Research into other ternary MAB phases (where M can be Sc) has demonstrated the success of this approach in identifying previously unknown stable and near-stable compounds and predicting their preferred crystal symmetries. rsc.org
Computational Modeling of Chemical Bonding in Re-Sc Intermetallics
Understanding the nature of chemical bonding is essential for explaining the structure, stability, and properties of intermetallic compounds. rsc.org Computational modeling provides several tools to analyze chemical bonds in detail, moving beyond simple classifications of ionic, covalent, and metallic.
Key computational techniques for bonding analysis include:
Electron Localization Function (ELF): The ELF is a function that maps the probability of finding an electron in the neighborhood of a reference electron. High ELF values typically correspond to covalent bonds or lone pairs, while low values are found in regions of delocalized, metallic bonding.
Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the electron density of a system into atomic basins. By analyzing the properties of the electron density at the "bond critical points" between atomic basins, one can characterize the nature of the interaction (e.g., shared-shell for covalent vs. closed-shell for ionic).
Population Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign the total electron density to individual atoms, providing insight into charge transfer between elements. csu.edu.cnscirp.org
For Re2Sc, a bonding analysis would likely reveal a complex interplay of different bonding types. A study of the related compound Re2P showed that the bonding has a predominantly covalent character, with a mixed covalent-ionic nature. csu.edu.cn The Re-P bonds were identified as strongly covalent, while Re-Re bonds also contributed to the stability. In Re2Sc, one would expect strong metallic bonding due to the delocalized d-electrons, but with significant covalent contributions arising from the hybridization of Re and Sc d-orbitals. A population analysis would likely show a small charge transfer, reflecting the difference in electronegativity between rhenium and scandium.
Magnetic Ordering Phenomena in Rhenium Scandium 2/1 Systems
Investigation of Magnetic Ground States and Transitions in Re-Sc Intermetallics
There is currently no available research detailing the magnetic ground state or any magnetic transitions for the intermetallic compound Re2Sc. The magnetic ground state of a material describes the ordered arrangement of its magnetic moments at absolute zero temperature. This can range from ferromagnetism (where moments align parallel), to antiferromagnetism (where neighboring moments align antiparallel), or more complex arrangements like ferrimagnetism or helical magnetism. researchgate.netarxiv.org Magnetic transitions are changes in this magnetic order that occur as a function of temperature, pressure, or applied magnetic field. iphy.ac.cn
While data for Re2Sc is unavailable, studies on other intermetallic compounds provide insight into the types of magnetic behaviors that could be anticipated. For instance, various rare-earth (R) intermetallics, which can include scandium, exhibit a range of magnetic ordering phenomena. iphy.ac.cnresearchgate.net The specific nature of the magnetic ground state and any transitions are intrinsically linked to the material's crystal structure and the electronic interactions between the constituent atoms. arxiv.orgaps.org Without experimental data from techniques such as neutron diffraction, magnetic susceptibility, or heat capacity measurements for Re2Sc, its magnetic ground state and potential transitions remain unknown.
Spin-Orbit Coupling Effects on Magnetic Properties of Rhenium-Scandium
Specific research on the effects of spin-orbit coupling on the magnetic properties of Rhenium-Scandium (2/1) has not been reported. Spin-orbit coupling is a relativistic interaction between an electron's spin and its orbital motion around the nucleus. This interaction is a key factor in determining the magnetic anisotropy of a material, which is the directional dependence of its magnetic properties.
Correlation between Crystal Structure and Magnetic Behavior in Re-Sc Compounds
A definitive correlation between the crystal structure and magnetic behavior in the Rhenium-Scandium (2/1) compound cannot be established due to the absence of studies on its magnetic properties. The crystal structure, which describes the arrangement of atoms in a solid, is a fundamental determinant of a material's magnetic behavior. arxiv.orgaps.org The distances between magnetic ions and the symmetry of their arrangement dictate the nature and strength of the magnetic exchange interactions, which in turn govern the magnetic ordering.
For intermetallic compounds in general, a direct link between the crystallographic parameters and the resulting magnetic state is often observed. arxiv.orgaps.org However, without knowledge of the crystal structure of Re2Sc and corresponding magnetic measurements, no such correlation can be drawn for this specific compound.
Exploration of Unconventional Magnetism in Rhenium-Containing Systems
There is no information available regarding the exploration of unconventional magnetism in the Rhenium-Scandium (2/1) system. Unconventional magnetism refers to magnetic phenomena that are not explained by the standard models of ferromagnetism, antiferromagnetism, or ferrimagnetism. This can include behaviors like quantum spin liquids, spin glasses, and skyrmionic structures.
While some rhenium-containing materials have been investigated for interesting electronic and magnetic properties, there is no indication in the available literature that Re2Sc has been studied in the context of unconventional magnetism. aps.org The search for unconventional magnetic states is an active area of condensed matter physics, but it has not yet extended to this particular intermetallic compound.
Magnetic Ordering in Scandium-Containing Intermetallics and Clusters
While there is research on magnetic ordering in various scandium-containing intermetallic compounds, none of it specifically addresses the Re2Sc system. researchgate.net Scandium itself is typically non-magnetic, but its presence in an intermetallic compound can influence the magnetic properties by altering the crystal structure, the density of states at the Fermi level, and the nature of the magnetic exchange interactions between other magnetic ions.
Studies on other scandium-containing intermetallics have revealed a variety of magnetic behaviors, including both ferromagnetic and antiferromagnetic ordering. researchgate.net The specific magnetic properties are highly dependent on the other elements present in the compound and the stoichiometry. Without dedicated research on Re2Sc, it is not possible to infer its magnetic behavior from the broader class of scandium-containing intermetallics.
Information on Superconducting Properties of Rhenium--scandium (2/1) is Not Currently Available
Following a comprehensive search of scientific literature and materials databases, no specific experimental or theoretical data could be found for the chemical compound Rhenium--scandium (2/1), with the formula Re2Sc. Consequently, it is not possible to provide a detailed article on its superconducting behavior as requested.
The performed searches focused on key aspects of superconductivity, including:
Superconducting Transitions: No information was found regarding the critical temperature (Tc) at which Re2Sc might transition into a superconducting state.
Electron Pairing Mechanisms: There is no available research elucidating the specific mechanism of electron pairing (such as s-wave or phonon-mediated) in Re2Sc.
Influence of High Pressure: The effect of high pressure on the potential superconductivity of the Scandium-Rhenium system, and specifically the Re2Sc compound, has not been documented in the available literature. While elemental Scandium and Rhenium both exhibit pressure-induced changes in their superconducting properties, this cannot be extrapolated to the specific compound . wustl.eduknowledgedoor.comarxiv.org
Interplay with Magnetic Order: No studies were found that investigate the magnetic properties of Re-Sc compounds or the potential interplay between magnetism and superconductivity in Re2Sc.
General information exists on the superconducting properties of various Rhenium-based alloys and the behavior of Scandium under extreme pressures. wustl.eduarxiv.orgarxiv.orgarxiv.orgnih.gov Rhenium itself is a superconductor, and its alloys with other transition metals have been a subject of study. arxiv.orgarxiv.orgnih.gov Similarly, elemental Scandium becomes a superconductor under high pressure, with its critical temperature being highly dependent on the applied pressure and crystal structure. wustl.eduknowledgedoor.comarxiv.org
Therefore, without any foundational data on the synthesis, crystal structure, and basic physical properties of Rhenium--scandium (2/1), any discussion of its superconducting behavior would be purely speculative. Further experimental and theoretical research is required to determine if Re2Sc can be synthesized and to characterize its potential superconducting and magnetic properties.
Advanced Characterization Techniques Applied to Rhenium Scandium 2/1
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Structural Elucidation
X-ray diffraction (XRD) stands as a fundamental, non-destructive technique for determining the crystallographic structure of materials. walisongo.ac.id In the study of intermetallic compounds like Re2Sc, powder XRD is employed to identify the phase composition, determine lattice parameters, and assess crystalline purity. walisongo.ac.id The technique involves irradiating a powdered sample with monochromatic X-rays and analyzing the resulting diffraction pattern. Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for identification.
For a more detailed and precise structural determination, single-crystal X-ray diffraction (SC-XRD) is the gold standard. researchgate.netnih.gov This method requires the growth of a suitable single crystal of the compound. By measuring the diffraction of X-rays from a single crystal, it is possible to determine the three-dimensional arrangement of atoms within the crystal lattice, including bond lengths and angles, with high precision. researchgate.netnih.gov This level of detail is essential for understanding the fundamental properties of intermetallic phases like Re2Sc.
Table 1: Key Information from XRD and SC-XRD Analyses
| Parameter | Description | Technique |
| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | SC-XRD |
| Lattice Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). | XRD, SC-XRD |
| Atomic Coordinates | The precise positions of each atom within the unit cell. | SC-XRD |
| Phase Identification | Identification of the crystalline phases present in a sample. | XRD |
| Crystallite Size & Strain | Estimation of the size of crystalline domains and lattice strain. | XRD |
Electron Microscopy Techniques (e.g., SEM, EDX, HAADF-STEM) for Microstructural and Elemental Analysis
Electron microscopy techniques are indispensable for visualizing the microstructure and determining the elemental composition of materials at high magnifications.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. researchgate.netrocscience.com By scanning a focused beam of electrons over the surface, various signals are generated that reveal information about morphology and texture. rocscience.comwiley.com In the context of Re-Sc alloys, SEM can be used to observe grain size and distribution, identify different phases, and examine fracture surfaces. britannica.compitt.edu
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM. ri.se It allows for the qualitative and quantitative elemental analysis of a sample. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, enabling the determination of the elemental composition of specific micro-regions, which is crucial for confirming the stoichiometry of phases like Re2Sc. ri.se
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a high-resolution imaging technique that provides Z-contrast images, where the brightness of a region is directly related to the atomic number of the elements present. This makes it particularly useful for distinguishing between heavy elements like Rhenium (Z=75) and lighter elements like Scandium (Z=21) at the atomic scale.
Table 2: Applications of Electron Microscopy in Re2Sc Analysis
| Technique | Primary Information Obtained | Relevance to Re2Sc |
| SEM | Surface morphology, grain size, phase distribution. researchgate.netrocscience.com | Visualization of the alloy's microstructure. |
| EDX/EDS | Elemental composition, chemical microanalysis. ri.se | Verification of the Re:Sc ratio and elemental mapping. |
| HAADF-STEM | Atomic-resolution imaging with Z-contrast. | Atomic-level structural and compositional analysis. |
Advanced Spectroscopic Methods (e.g., IR, NMR, XPS, Micro-Raman Spectroscopy) for Chemical and Vibrational Analysis
Spectroscopic techniques probe the interactions of electromagnetic radiation with a material to provide information about its chemical bonding, electronic structure, and vibrational modes.
Infrared (IR) and Micro-Raman Spectroscopy are complementary techniques that measure the vibrational modes of molecules and crystal lattices. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. For intermetallic compounds, these techniques can identify the presence of specific chemical bonds and provide insights into the crystal structure and phase transformations. Micro-Raman spectroscopy, in particular, allows for analysis of microscopic sample areas.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can provide valuable information on the oxidation states of Rhenium and Scandium in the Re2Sc compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the local magnetic fields around atomic nuclei. While primarily used for liquids and organic molecules, solid-state NMR can be applied to intermetallic compounds to investigate the local atomic environment and electronic structure.
Table 3: Spectroscopic Analysis of Re2Sc
| Technique | Information Provided |
| IR & Micro-Raman | Vibrational modes, crystal structure information. |
| XPS | Surface elemental composition, chemical and oxidation states. |
| NMR | Local atomic environment, electronic structure. |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC) is a powerful technique for studying thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC can be used to determine melting points, crystallization temperatures, and the enthalpy of phase transitions in intermetallic compounds like Re2Sc. This information is critical for understanding the thermal stability and processing parameters of the material.
Table 4: Thermal Analysis of Re2Sc using DSC
| Measurement | Description |
| Melting Point (Tm) | The temperature at which the material transitions from solid to liquid. |
| Crystallization Temperature (Tc) | The temperature at which an amorphous material crystallizes upon heating. |
| Enthalpy of Transition (ΔH) | The heat absorbed or released during a phase transition. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the material. |
Synchrotron Radiation and Neutron Diffraction Studies of Re-Sc Intermetallics
For more in-depth structural analysis, advanced techniques like synchrotron radiation and neutron diffraction are employed.
Synchrotron Radiation provides extremely intense and highly collimated X-ray beams, enabling high-resolution diffraction experiments that can reveal subtle structural details not observable with conventional laboratory X-ray sources. This can be particularly useful for studying complex crystal structures or for in-situ studies of phase transformations under different conditions.
Neutron Diffraction is a powerful complementary technique to X-ray diffraction. Neutrons interact with the atomic nucleus rather than the electron cloud, making them sensitive to the positions of light elements and capable of distinguishing between elements with similar atomic numbers. Neutron diffraction is also an excellent tool for studying magnetic structures in materials. For Re-Sc intermetallics, neutron diffraction could provide crucial information on atomic ordering and magnetic properties.
Future Research Directions and Translational Outlook for Rhenium Scandium 2/1 Intermetallics
Synergistic Integration of Experimental and Theoretical Methodologies
The future of materials discovery, including for Re-Sc intermetallics, lies in the powerful combination of experimental synthesis and theoretical calculations. science.gov This synergistic approach allows for a more efficient and targeted exploration of new materials and their properties.
Experimental Synthesis:
Traditional methods for producing intermetallic compounds, such as arc-melting, induction melting, and sintering, will continue to be crucial for creating bulk samples of Re2Sc. dokumen.pub These techniques, often performed in inert atmospheres to prevent contamination, are essential for subsequent characterization of the material's properties. dokumen.pub The use of metal fluxes, where a low-melting-point metal is used as a solvent, can facilitate the growth of high-quality single crystals of Re-Sc compounds, which are ideal for detailed structural and property analysis. researchgate.net
Theoretical Modeling:
First-principles calculations, based on density functional theory (DFT), are indispensable for predicting the structural, electronic, and mechanical properties of intermetallic compounds like Re2Sc. science.gov These computational methods can be used to determine the stability of different crystal structures, calculate formation enthalpies, and predict mechanical properties such as bulk modulus. science.govaps.org By modeling the electronic band structure and density of states, researchers can gain insights into the nature of chemical bonding and predict potential electronic and magnetic properties. acs.org
The integration of these methodologies creates a feedback loop: theoretical predictions can guide experimental efforts towards the most promising compositions and synthesis conditions, while experimental results provide crucial validation and refinement for the theoretical models. This iterative process accelerates the discovery and optimization of new materials. innovations-report.com
Exploration of Novel Re-Sc Phases with Tailored Functional Properties
While the Re2Sc phase is a known entity, the broader Re-Sc phase diagram may harbor other stable or metastable intermetallic compounds with unique and potentially useful properties. The systematic exploration for new Re-Sc phases is a key area for future research.
The search for novel materials often involves exploring different stoichiometric ratios and investigating the effects of pressure and temperature on phase stability. aps.org High-pressure, high-temperature synthesis techniques can be employed to access new phases that are not stable under ambient conditions. aps.org For instance, studies on other rhenium-based systems have revealed the formation of novel nitrides with exceptionally high bulk moduli at elevated pressures. aps.org A similar approach could be applied to the Re-Sc system to explore the possibility of new, superhard materials.
The functional properties of any newly discovered Re-Sc phases would need to be thoroughly characterized. This includes investigating their mechanical hardness, thermal stability, electronic conductivity, and potential for superconductivity or unique magnetic behavior. The goal is to identify phases with properties tailored for specific applications.
Exploratory Research for Potential Applications in Advanced Materials Science
The unique properties of rhenium and scandium suggest several promising avenues for the application of Re-Sc intermetallics, particularly Re2Sc. albmaterials.comresearchgate.net
Catalysis
Rhenium and its compounds are known to be effective catalysts in various industrial processes, including petroleum reforming and hydrogenation reactions. mdpi.comrsc.org They are particularly valued for their resistance to chemical poisoning. rsc.org Scandium has also shown catalytic activity in certain organic reactions. beilstein-journals.org This suggests that Re-Sc intermetallics could exhibit novel catalytic properties. Future research should focus on synthesizing high-surface-area forms of Re2Sc, such as nanoparticles or thin films, and testing their catalytic performance in reactions like hydrogenation, oxidation, and carbon-carbon bond formation. mdpi.comnih.gov
Thermionic Cathodes
A significant area of potential application for Re-Sc compounds is in thermionic cathodes, which are critical components in vacuum electronic devices. uky.edu Scandate cathodes, which typically involve scandium oxide on a tungsten matrix, are known for their enhanced electron emission. researchgate.netresearchgate.net The addition of rhenium to tungsten matrices has also been shown to improve cathode performance. researchgate.net A patent has even described the use of Re2Sc in a scandate cathode, highlighting its potential for high emission and stability at operating temperatures. google.com Further research is needed to optimize the fabrication and performance of Re2Sc-based thermionic cathodes, focusing on achieving low work functions and long operational lifetimes. uky.eduosti.gov
Leveraging Materials Informatics and Machine Learning for Accelerated Re-Sc Discovery and Optimization
The vast compositional and structural space of possible Re-Sc compounds makes traditional trial-and-error discovery methods inefficient. innovations-report.com This is where materials informatics and machine learning (ML) can play a transformative role. arxiv.orgnsf.gov
By building databases of known properties of Re-Sc and related intermetallic systems, ML models can be trained to predict the properties of yet-to-be-synthesized compounds. researchgate.netresearchgate.net These data-driven approaches can rapidly screen large numbers of potential candidates to identify those with the highest probability of possessing desired functionalities, such as high hardness, specific catalytic activity, or low work function. innovations-report.comresearchgate.net
This "materials by design" approach, which integrates computational prediction with targeted experimental validation, has the potential to significantly accelerate the pace of discovery and optimization in the Re-Sc system. innovations-report.com It can guide researchers to the most promising areas of the phase diagram and help in tailoring the properties of Re-Sc intermetallics for specific technological applications. researchgate.net
Q & A
Q. Q1. What are the primary challenges in synthesizing rhenium–scandium (2/1) intermetallic compounds, and how can experimental design mitigate these issues?
Answer: The synthesis of Re–Sc (2/1) compounds is complicated by the high melting points of rhenium (~3,180°C) and scandium (~1,541°C), requiring specialized equipment like arc melting under inert atmospheres or high-pressure sintering. Contamination risks (e.g., oxygen absorption by scandium) necessitate rigorous environmental controls. Experimental design should include iterative trials with varying stoichiometric ratios and post-synthesis characterization (e.g., XRD, SEM-EDS) to verify phase purity .
Q. Q2. How do crystallographic characterization methods (e.g., XRD, TEM) resolve structural ambiguities in Re–Sc (2/1) systems?
Answer: X-ray diffraction (XRD) identifies phase composition and lattice parameters, but TEM with selected-area electron diffraction (SAED) is critical for resolving nanoscale defects or non-stoichiometric domains. For example, discrepancies in published lattice parameters for Re–Sc (2/1) may arise from sample preparation artifacts; cross-validating with neutron diffraction can mitigate this .
Q. Q3. What thermodynamic models are suitable for predicting Re–Sc (2/1) stability under varying temperature and pressure conditions?
Answer: CALPHAD (CALculation of PHAse Diagrams) methods, combined with density functional theory (DFT), are widely used. However, discrepancies between experimental and simulated phase diagrams highlight the need for recalibrating interaction parameters using high-fidelity datasets (e.g., enthalpy of formation from calorimetry) .
Advanced Research Questions
Q. Q4. How can conflicting reports on the mechanical properties of Re–Sc (2/1) (e.g., hardness vs. ductility) be reconciled through data analysis?
Answer: Contradictions often stem from variations in synthesis methods (e.g., grain size, impurity content). A meta-analysis of published data using statistical tools (e.g., ANOVA) can identify confounding variables. For instance, scandium-rich grain boundaries may enhance ductility but reduce hardness, requiring nanoindentation mapping to correlate local composition with mechanical behavior .
Q. Q5. What advanced spectroscopic techniques (e.g., XPS, EXAFS) elucidate the electronic structure and bonding behavior in Re–Sc (2/1)?
Answer: X-ray photoelectron spectroscopy (XPS) reveals oxidation states and charge transfer between Re and Sc, while extended X-ray absorption fine structure (EXAFS) probes local coordination environments. For example, Re 4f core-level shifts in XPS indicate strong Re–Sc covalent interactions, supported by EXAFS-derived bond-length distributions .
Q. Q6. How do computational methods (e.g., ab initio MD simulations) address gaps in understanding Re–Sc (2/1) surface reactivity?
Answer: Molecular dynamics simulations can model surface reconstruction under reactive environments (e.g., oxidation). For instance, scandium segregation at the surface may form Sc₂O₃ passivation layers, reducing catalytic activity. Validation requires in situ X-ray reflectivity or atomic force microscopy .
Methodological Guidance
Q. Q7. What statistical approaches are recommended for analyzing variability in Re–Sc (2/1) synthesis outcomes?
Answer: Multivariate regression analysis identifies dominant factors (e.g., cooling rate, precursor purity). For example, a fractional factorial design reduces the number of experiments needed to isolate critical parameters like scandium vapor pressure during arc melting .
Q. Q8. How should researchers design experiments to distinguish between intrinsic and extrinsic defects in Re–Sc (2/1) crystals?
Answer: Controlled annealing experiments paired with positron annihilation spectroscopy (PAS) differentiate vacancy clusters (intrinsic) from impurity-induced defects (extrinsic). Complementary TEM with energy-dispersive spectroscopy (EDS) maps elemental distribution at defect sites .
Q. Q9. What protocols ensure reproducibility in reporting Re–Sc (2/1) electrochemical properties (e.g., corrosion resistance)?
Answer: Standardize testing conditions (e.g., electrolyte pH, temperature) and report full experimental metadata, including electrode surface preparation and reference electrode calibration. Cross-laboratory validation via round-robin testing minimizes instrumental bias .
Data Contradiction and Interpretation
Q. Q10. How can researchers resolve discrepancies in published magnetic susceptibility data for Re–Sc (2/1)?
Answer: Magnetic measurements are sensitive to sample geometry and impurity phases (e.g., ferromagnetic ScFe₂). Use SQUID magnetometry with field-cooled/zero-field-cooled protocols to isolate intrinsic behavior. Publish raw data with error margins to facilitate reanalysis .
Q. Q11. What strategies validate the catalytic performance of Re–Sc (2/1) in hydrogenation reactions amid conflicting activity reports?
Answer: Control experiments with well-defined reference catalysts (e.g., Pt/C) under identical conditions isolate material-specific effects. Operando spectroscopy (e.g., IR, Raman) tracks intermediate species to correlate surface structure with activity .
Future Research Directions
Q. Q12. What knowledge gaps exist in the high-temperature phase stability of Re–Sc (2/1), and how can they be addressed experimentally?
Answer: Limited in situ XRD data above 1,200°C hinders understanding of phase transitions. Synchrotron-based high-temperature XRD with aerodynamic levitation can overcome sample-container interactions. Coupling with DFT-based free-energy calculations predicts metastable phases .
Q. Q13. How can machine learning optimize the discovery of Re–Sc (2/1) derivatives with tailored electronic properties?
Answer: Train models on existing datasets (e.g., Materials Project) using features like electronegativity difference and d-band center. Active learning loops iteratively refine predictions by incorporating new experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
